8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Description
“8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 2514942-10-8 . It has a molecular weight of 246.6 .
Synthesis Analysis
Imidazopyridine, which is a part of the compound, is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C9H5ClF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) .Physical and Chemical Properties Analysis
The compound is a solid at ambient temperature . It has a boiling point of 211-213 .Scientific Research Applications
Chemical Synthesis and Properties
8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, as part of the broader class of heterocyclic compounds, exhibits a fascinating range of chemical behaviors and properties. Notably, compounds containing benzimidazole and benzthiazole structures, related to the chemical structure , have been extensively studied for their intriguing properties, including spectroscopic characteristics, magnetic properties, and biological and electrochemical activities. These compounds have shown promising applications in various branches of chemistry, underscoring the potential versatility and utility of this compound in scientific research (Boča, Jameson, & Linert, 2011).
Biological Significance and Ligand Interactions
The compound is part of a broader family of heterocycles that have shown substantial biological significance. For instance, a comprehensive review of compounds with structures including benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, as well as 5-carboxyuracil, has shed light on the interactions of these molecules with metals and their impact on the electronic systems of biologically important ligands. These interactions have implications for understanding the interactions of these compounds with biological targets, such as cellular receptors, and can guide the prediction of molecular properties like reactivity and complex compound stability (Lewandowski, Kalinowska, & Lewandowska, 2005).
Properties
IUPAC Name |
8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXJQIWNJGVSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)Cl)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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